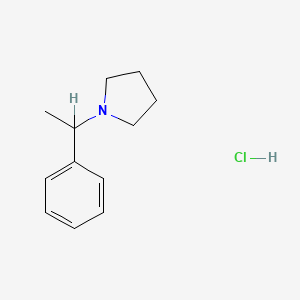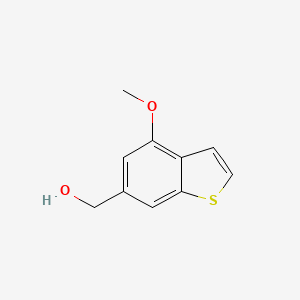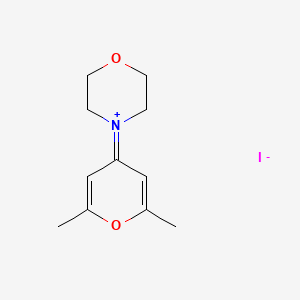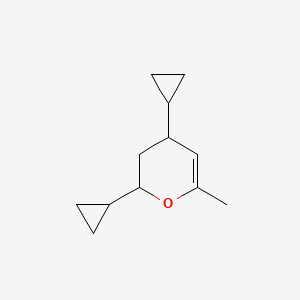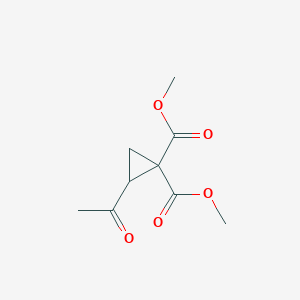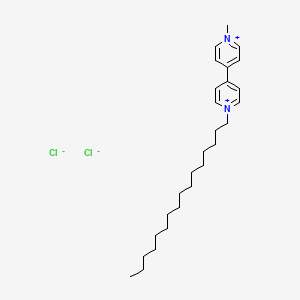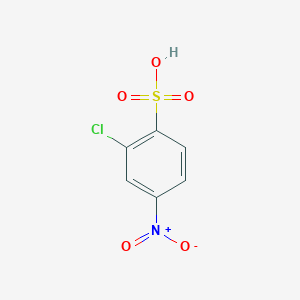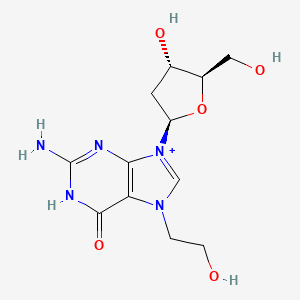
1H-Purinium, 2-amino-9-(2-deoxy-beta-D-erythro-pentofuranosyl)-6,9-dihydro-7-(2-hydroxyethyl)-6-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Purinium, 2-amino-9-(2-deoxy-beta-D-erythro-pentofuranosyl)-6,9-dihydro-7-(2-hydroxyethyl)-6-oxo- is a complex organic compound that belongs to the purine nucleoside family. These compounds are known for their significant roles in biological systems, particularly in the structure and function of nucleic acids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Purinium, 2-amino-9-(2-deoxy-beta-D-erythro-pentofuranosyl)-6,9-dihydro-7-(2-hydroxyethyl)-6-oxo- typically involves multi-step organic reactions. The process often starts with the preparation of the purine base, followed by the attachment of the sugar moiety. The reaction conditions may include the use of protecting groups, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the compound meets the required standards for pharmaceutical or research applications.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Purinium, 2-amino-9-(2-deoxy-beta-D-erythro-pentofuranosyl)-6,9-dihydro-7-(2-hydroxyethyl)-6-oxo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
1H-Purinium, 2-amino-9-(2-deoxy-beta-D-erythro-pentofuranosyl)-6,9-dihydro-7-(2-hydroxyethyl)-6-oxo- has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in nucleic acid structure and function.
Medicine: Investigated for potential therapeutic applications, such as antiviral or anticancer agents.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction, or interference with nucleic acid synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine: A purine nucleoside with similar structural features.
Guanosine: Another purine nucleoside with comparable biological functions.
Inosine: Known for its role in RNA editing and metabolism.
Uniqueness
1H-Purinium, 2-amino-9-(2-deoxy-beta-D-erythro-pentofuranosyl)-6,9-dihydro-7-(2-hydroxyethyl)-6-oxo- is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
76702-32-4 |
|---|---|
Molekularformel |
C12H18N5O5+ |
Molekulargewicht |
312.30 g/mol |
IUPAC-Name |
2-amino-7-(2-hydroxyethyl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-9-ium-6-one |
InChI |
InChI=1S/C12H17N5O5/c13-12-14-10-9(11(21)15-12)16(1-2-18)5-17(10)8-3-6(20)7(4-19)22-8/h5-8,18-20H,1-4H2,(H2-,13,14,15,21)/p+1/t6-,7+,8+/m0/s1 |
InChI-Schlüssel |
RWAKPFDJWWXAGG-XLPZGREQSA-O |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1[N+]2=CN(C3=C2N=C(NC3=O)N)CCO)CO)O |
Kanonische SMILES |
C1C(C(OC1[N+]2=CN(C3=C2N=C(NC3=O)N)CCO)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


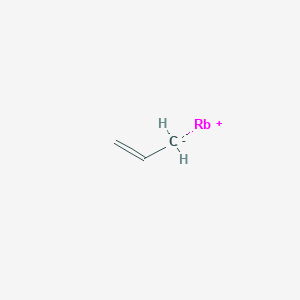

![2-(2-Methoxyphenyl)-N-[2-(4-methylphenyl)propan-2-yl]acetamide](/img/structure/B14435258.png)

